

Using "4-(4-Chlorophenyl)-3-methylisoxazol-5-amine" in parallel synthesis

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine

CAS No.: 98947-25-2

Cat. No.: B1367701

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Application Note: Parallel Synthesis Strategies for **4-(4-Chlorophenyl)-3-methylisoxazol-5-amine** Derivatives

Introduction: The Scaffold & Strategic Value

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS: 35629-30-0) is a high-value heteroaromatic building block. In modern drug discovery, the 5-aminoisoxazole moiety serves as a critical bioisostere for amides and esters, offering improved metabolic stability and rigid directional hydrogen bonding.

The presence of the 4-chlorophenyl group at the 4-position introduces a lipophilic vector perpendicular to the isoxazole core, often exploiting hydrophobic pockets in kinase (e.g., p38 MAP kinase) and GPCR targets. However, the electron-withdrawing nature of the isoxazole ring renders the 5-amino group significantly less nucleophilic than standard anilines. This application note details optimized protocols to overcome this reactivity barrier in a high-throughput parallel synthesis (HTS) context.

Cheminformatics & Physical Profile

Before library design, understand the physicochemical constraints of the core scaffold.

Property	Value	Implication for Library Design
Molecular Weight	208.64 g/mol	Leaves ~290 Da "growth space" for Fragment-Based Drug Discovery (FBDD).
cLogP	~2.6	Moderate lipophilicity; avoid coupling with highly lipophilic acids to maintain solubility.
H-Bond Donors	2 (NH ₂)	Primary interaction point; usually capped (amide/urea) in drugs.
H-Bond Acceptors	2 (N, O)	The ring nitrogen is a weak acceptor.
pKa (Conjugate Acid)	~1.5 - 2.0	CRITICAL: Very weak base. Will not protonate in standard acidic HPLC mobile phases (0.1% TFA) as easily as alkyl amines.
Nucleophilicity	Low	Requires activated electrophiles (Acid Chlorides, Isocyanates) or catalysis (DMAP).

Strategic Reactivity Analysis

The Challenge: The isoxazole ring pulls electron density away from the exocyclic 5-amine. Standard amide coupling protocols (e.g., EDC/HOBt or HATU/DIPEA at RT) often result in low conversion (<20%) or require prolonged heating, which is detrimental to library throughput.

The Solution:

- Electrophile Selection: Prioritize Acid Chlorides and Sulfonyl Chlorides over carboxylic acids.

- **Catalysis:** Use nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) to form the reactive N-acylpyridinium intermediate.
- **Purification Strategy:** Since the amine is weak, it is difficult to capture on cation-exchange resins (SCX). Therefore, the strategy relies on driving the reaction to completion with excess electrophile and scavenging the excess electrophile with a polymer-supported amine (PS-Trisamine).

Experimental Protocols

Protocol A: Amide Library Generation (Acylation)

Target: Amides via Acid Chlorides

Mechanism: Nucleophilic substitution at the carbonyl carbon. Reagents:

- **Scaffold:** **4-(4-Chlorophenyl)-3-methylisoxazol-5-amine** (0.1 M in DCM/Pyridine).
- **Reagent:** Diversity Set of Acid Chlorides (0.15 M in DCM).
- **Base:** Pyridine (acts as solvent/base).
- **Scavenger:** PS-Trisamine (Polymer-supported Tris(2-aminoethyl)amine).

Step-by-Step Workflow:

- **Preparation:** Dissolve the isoxazole amine (1.0 equiv) in a 10:1 mixture of Anhydrous DCM:Pyridine.
 - **Note:** Pyridine is essential to neutralize HCl and drive the equilibrium.
- **Addition:** Add Acid Chloride (1.5 equiv) to the reaction well.
- **Catalysis (Optional but Recommended):** Add 0.1 equiv of DMAP if the acid chloride is sterically hindered.
- **Incubation:** Shake at 40°C for 16 hours.

- Why Heat? The low nucleophilicity of the amine requires thermal energy to reach completion.
- Scavenging: Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride). Shake at RT for 4 hours.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The primary amine on the resin reacts rapidly with the remaining acid chloride, covalently binding it to the bead.
- Filtration: Filter the reaction mixture into a pre-weighed vial. The resin retains the excess reagent and the pyridine-HCl salts.
- Workup: Evaporate volatiles (DCM/Pyridine) using a centrifugal evaporator (Genevac).

Protocol B: Sulfonamide Synthesis

Target: Sulfonamides via Sulfonyl Chlorides

Reagents:

- Scaffold: 0.1 M in Anhydrous Pyridine (Sulfonylations are slower; pure pyridine is preferred over DCM mixtures).
- Reagent: Sulfonyl Chlorides (1.5 equiv).

Modifications to Protocol A:

- Temperature: Increase incubation temperature to 60°C. Sulfonyl chlorides are less reactive toward weak amines than acid chlorides.
- Scavenging: Use PS-Isocyanate resin in combination with PS-Trisamine if hydrolysis of sulfonyl chloride is a concern (to catch the sulfonic acid byproduct), though PS-Trisamine usually suffices.

Protocol C: Urea Formation

Target: Ureas via Isocyanates

Reagents:

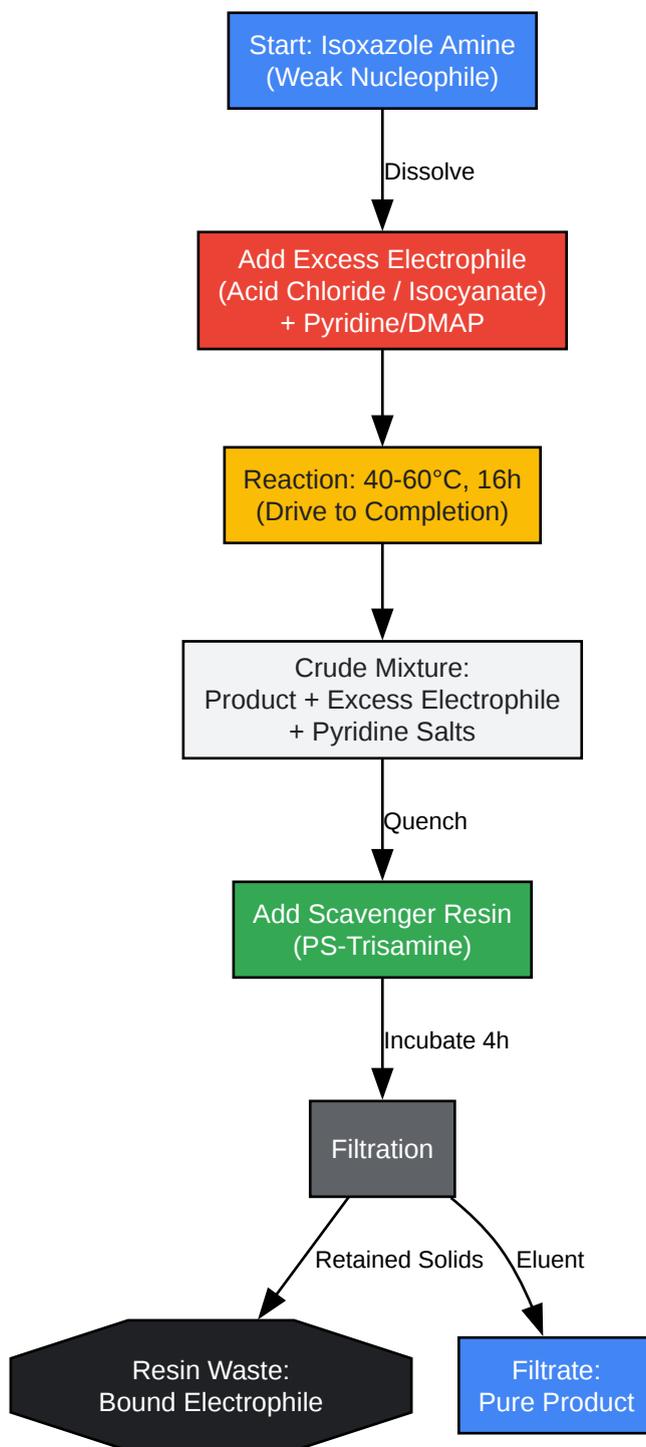
- Scaffold: 0.1 M in Anhydrous THF (DCM can be used, but THF often solubilizes the urea product better).
- Reagent: Isocyanates (1.2 equiv).
- Catalyst: DBTL (Dibutyltin dilaurate) - 1 drop per 5 mL stock solution.

Workflow:

- Addition: Combine Scaffold and Isocyanate in THF.
- Incubation: Heat to 60°C for 18 hours in a sealed vial.
- Scavenging: Add PS-Trisamine (to scavenge excess isocyanate).
- Filtration & Dry: Filter and evaporate.

Visualization: Parallel Synthesis Workflow

The following diagram illustrates the "Scavenge the Electrophile" logic required for this weak nucleophile.



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Caption: Workflow for purification-free parallel synthesis using scavenger resins to remove excess electrophiles.

Advanced Protocol: Buchwald-Hartwig Amination

For coupling with Aryl Halides (C-N bond formation), standard S_NAr fails. Use this Pd-catalyzed protocol.

Reagents:

- Catalyst: $Pd(OAc)_2$ (2 mol%) + Xantphos (4 mol%) OR Pd-PEPPSI-IPr.
- Base: Cs_2CO_3 (2.0 equiv).
- Solvent: 1,4-Dioxane (anhydrous, degassed).

Protocol:

- Load Isoxazole Amine (1.0 equiv), Aryl Bromide (1.2 equiv), and Base into a microwave vial.
- Add Catalyst/Ligand solution in Dioxane.
- Degas with Nitrogen (Critical for air-sensitive phosphines).
- Microwave irradiation: 100°C for 1 hour.
- Filter through Celite to remove Pd black.
- Purify via Prep-HPLC (Required here; scavenging is difficult for Pd reactions).

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